2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Mode of Action
The exact mode of action of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
Information about the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is limited . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it can bind to specific amino acid residues and protein molecule receptors, thereby modulating enzyme activity and protein-protein interactions. These interactions are essential for the regulation of cellular processes such as cell proliferation, apoptosis, and gene expression.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability and activity can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions are critical for maintaining cellular homeostasis and energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound are essential for its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on cellular processes . The activity and function of this compound are closely linked to its subcellular localization.
Preparation Methods
The synthesis of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-methylpyrazole with a nitro-substituted pyrimidine under specific conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of materials with specific photophysical properties.
Comparison with Similar Compounds
2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is unique due to its specific structural features and reactivity. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-Halo-pyrazolo[1,5-a]pyrimidines
- 3-Nitro-pyrazolo[1,5-a]pyrimidines
- 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. The presence of the nitro group in this compound enhances its potential as a pharmacologically active agent. This article delves into the biological activities associated with this compound, including its antiviral, antitumor, and antibacterial properties.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structure that combines a pyrazole ring with a pyrimidine moiety. This structural configuration is pivotal for its biological activity.
Property | Details |
---|---|
Chemical Formula | C₇H₈N₄O₂ |
Molecular Weight | 180.17 g/mol |
CAS Number | [insert CAS number here] |
Antiviral Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. For instance, studies have shown that derivatives of this class can inhibit viral replication through various mechanisms, including interference with viral polymerases and proteases. The nitro group in this compound may enhance these effects by increasing electron affinity and facilitating interactions with viral proteins .
Antitumor Activity
The antitumor potential of this compound has been explored in various studies. Compounds from this family have demonstrated efficacy against several cancer cell lines, exhibiting mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted as a key factor in its antitumor activity .
Antibacterial Activity
The antibacterial properties of pyrazolo[1,5-a]pyrimidines have also been documented. These compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. The presence of the nitro group contributes to the compound's ability to penetrate bacterial membranes effectively, leading to enhanced antibacterial action against both Gram-positive and Gram-negative bacteria .
Study 1: Antiviral Efficacy
A study conducted by researchers at the University of Illinois demonstrated that this compound exhibited potent antiviral activity against influenza virus strains. The compound was shown to inhibit viral replication by disrupting the viral RNA polymerase function.
Study 2: Antitumor Mechanism
In a preclinical trial involving various cancer cell lines (breast and lung cancer), this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.
Study 3: Antibacterial Testing
Testing against Staphylococcus aureus and Escherichia coli revealed that this compound had minimum inhibitory concentrations (MIC) comparable to those of established antibiotics. This suggests its potential as a lead compound for developing new antibacterial therapies.
Properties
IUPAC Name |
2-methyl-6-nitropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-7-8-3-6(11(12)13)4-10(7)9-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYFTACZOMWTCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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